An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde, a key intermediate in organic synthesis. In the absence of directly published spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous substituted benzaldehydes and compounds containing the methoxymethyl (MOM) protecting group to predict, interpret, and assign the spectral features. We will explore the causal relationships between the molecular structure—specifically the electronic effects of the chloro, aldehyde, and methoxymethoxy substituents—and the resulting chemical shifts and coupling patterns. This guide includes detailed experimental protocols for data acquisition, tabulated summaries of predicted spectral data, and workflow diagrams to ensure scientific integrity and reproducibility.
Molecular Structure and Predicted NMR Environments
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde possesses a unique substitution pattern on the benzene ring that dictates its spectral characteristics. The molecule can be deconstructed into three primary components for analysis: the benzaldehyde core, the dichlorinated aromatic system, and the methoxymethyl (MOM) ether protecting group. Each component imparts distinct and predictable electronic effects that influence the chemical environment of nearby protons and carbons.
The numbering scheme used for NMR assignment is presented below:
Caption: Molecular structure of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display four distinct sets of signals corresponding to the aldehyde, aromatic, and MOM group protons. NMR spectra are typically recorded in a deuterated solvent like chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
Aldehyde Proton (C7-H)
The proton of the aldehyde group is the most deshielded proton in the molecule. Its resonance is expected to appear as a sharp singlet in the far downfield region of the spectrum. This significant downfield shift is caused by the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[2] For substituted benzaldehydes, this signal typically appears between δ 9.8 and 10.5 ppm.[3]
-
Predicted Signal: δ 10.4 ppm (s, 1H).
Aromatic Protons (H4, H5)
The two aromatic protons, H4 and H5, are non-equivalent and are expected to form an AX or, more likely, an AB spin system, appearing as a pair of doublets.
-
H5: This proton is ortho to the electron-donating methoxymethoxy group and meta to the electron-withdrawing aldehyde group. The ortho-donating effect will shield this proton, shifting it upfield.
-
H4: This proton is ortho to an electron-withdrawing chlorine atom and meta to another chlorine atom. These deshielding effects will shift its resonance downfield relative to H5. The coupling between these adjacent protons (³JHH) is expected to be in the typical range for ortho-aromatic protons, approximately 8-9 Hz.
-
Predicted Signal H4: δ 7.45 ppm (d, J = 8.5 Hz, 1H).
-
Predicted Signal H5: δ 7.15 ppm (d, J = 8.5 Hz, 1H).
Methoxymethyl (MOM) Group Protons (C8-H₂, C9-H₃)
The MOM protecting group gives rise to two characteristic singlets in the aliphatic region of the spectrum.[4]
-
Methylene Protons (-O-CH₂-O-): The two protons on C8 are equivalent and appear as a singlet. This signal is typically found between δ 5.1 and 5.3 ppm.[4]
-
Methyl Protons (-O-CH₃): The three protons on C9 are equivalent and also produce a singlet, generally resonating between δ 3.3 and 3.5 ppm.[5][6]
-
Predicted Signal C8-H₂: δ 5.25 ppm (s, 2H).
-
Predicted Signal C9-H₃: δ 3.40 ppm (s, 3H).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. Chemical shifts are referenced to the deuterated solvent signal, such as the central peak of the CDCl₃ triplet at δ 77.16 ppm.[3]
Carbonyl Carbon (C7)
The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing far downfield, typically in the range of δ 190-195 ppm for benzaldehydes.[7]
-
Predicted Signal: δ 191.0 ppm.
Aromatic Carbons (C1-C6)
The six aromatic carbons are all electronically distinct and should give rise to six separate signals. The chemical shifts are influenced by the attached substituents (Cl, CHO, O-MOM).
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C1 (ipso-CHO): Deshielded by the attached aldehyde group, expected around δ 136 ppm.[7]
-
C2 & C3 (ipso-Cl): The carbons directly attached to chlorine are deshielded. C2 will be further influenced by the adjacent aldehyde and C3 by the adjacent MOM-ether. Predicted range: δ 130-135 ppm.
-
C6 (ipso-O-MOM): This carbon is attached to the electronegative oxygen and is significantly deshielded, typically appearing around δ 155-160 ppm.
-
C4 & C5 (proton-attached): C5 is shielded by the ortho-MOM group, while C4 is deshielded by the ortho and para chlorine atoms. Predicted range: C4 at ~δ 128 ppm and C5 at ~δ 118 ppm.
Methoxymethyl (MOM) Group Carbons (C8, C9)
The two carbons of the MOM group appear in the aliphatic region.
-
Methylene Carbon (-O-CH₂-O-): The C8 carbon is deshielded by two adjacent oxygen atoms and typically resonates in the range of δ 94-96 ppm.[6]
-
Methyl Carbon (-O-CH₃): The C9 carbon signal is found further upfield, characteristically appearing between δ 55-58 ppm.[4][8]
-
Predicted Signal C8: δ 95.0 ppm.
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Predicted Signal C9: δ 56.5 ppm.
Summary of Predicted NMR Data
The predicted spectral data are summarized in the tables below for easy reference.
Table 1: Predicted ¹H NMR Data for 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-C(O) | 10.4 | Singlet (s) | - | 1H |
| H4 (Aromatic) | 7.45 | Doublet (d) | 8.5 | 1H |
| H5 (Aromatic) | 7.15 | Doublet (d) | 8.5 | 1H |
| -O-CH₂ -O- | 5.25 | Singlet (s) | - | 2H |
| -O-CH₃ | 3.40 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data for 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 191.0 |
| C6 (Ar, ipso-O) | 158.0 |
| C1 (Ar, ipso-CHO) | 136.5 |
| C2/C3 (Ar, ipso-Cl) | 134.0, 131.5 |
| C4 (Ar) | 128.0 |
| C5 (Ar) | 118.0 |
| -O-C H₂-O- | 95.0 |
| -O-C H₃ | 56.5 |
Experimental Protocols
The following section outlines a standardized, self-validating methodology for acquiring high-quality NMR spectra for the title compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 2,3-Dichloro-6-(methoxymethoxy)benzaldehyde.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.[3]
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). If not present, a small drop can be added.[9]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, particularly for the aromatic region.[1]
-
¹H NMR Acquisition:
-
Experiment: A standard one-pulse proton experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans, depending on sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.[3]
-
-
¹³C NMR Acquisition:
-
Experiment: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended for accurate integration of quaternary carbons, although integration is not typically performed in standard ¹³C spectra.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or by referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).[10][11]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Pick all peaks in both spectra and label them with their chemical shifts.
Visualization of Experimental Workflow
The logical flow from sample preparation to final data interpretation is a critical, self-validating process in spectroscopic analysis.
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